3-nitro-N-(1-methylhexyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32g/mol |
IUPAC Name |
N-heptan-2-yl-3-nitrobenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-5-7-11(2)15-14(17)12-8-6-9-13(10-12)16(18)19/h6,8-11H,3-5,7H2,1-2H3,(H,15,17) |
InChI Key |
WULMLPCVSICMKH-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzamide Compounds
Established Synthetic Pathways for N-Alkyl-3-Nitrobenzamides
The creation of N-alkyl-3-nitrobenzamides, including the target compound 3-nitro-N-(1-methylhexyl)benzamide, relies on well-established and versatile chemical reactions. The primary approach involves forming a stable amide bond between a substituted benzoic acid and an appropriate amine.
Amide Bond Formation Strategies
The cornerstone of synthesizing N-alkyl-3-nitrobenzamides is the formation of the amide linkage. The most prevalent and direct method is the reaction between an activated carboxylic acid derivative and a primary or secondary amine. numberanalytics.com
A common strategy involves converting 3-nitrobenzoic acid into a more reactive species, such as an acyl chloride. mdpi.commdpi.com This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). biosynth.comtandfonline.com The resulting 3-nitrobenzoyl chloride is then reacted with the desired amine, in this case, 1-methylhexylamine (heptan-2-amine), often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.commdpi.com
Alternatively, direct condensation of the carboxylic acid and amine can be facilitated by coupling agents. numberanalytics.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. numberanalytics.com Other modern coupling reagents, like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have also been shown to be highly efficient in forming amide bonds for complex molecules. numberanalytics.com
A less common but effective method involves the reaction of thioacids with amines, mediated by S-nitroso thioacid (NTA) intermediates, which can proceed rapidly under mild conditions. nih.gov
Table 1: Common Amide Bond Formation Strategies
| Method | Activating Agent(s) | Key Intermediate | Typical Conditions |
|---|---|---|---|
| Acid Chloride Method | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl chloride | Anhydrous solvent, often with a non-nucleophilic base mdpi.commdpi.com |
| Carbodiimide Coupling | DCC, EDC | O-acylisourea | Anhydrous organic solvent, room temperature numberanalytics.com |
Precursor Chemistry and Reagent Selection in Nitrobenzamide Synthesis
The successful synthesis of this compound hinges on the availability and purity of its key precursors: 3-nitrobenzoic acid and 1-methylhexylamine.
3-Nitrobenzoic Acid : This is a commercially available compound. It serves as the foundational aromatic core, providing both the carboxyl group for amidation and the nitro group at the desired meta-position. Its synthesis is typically achieved through the nitration of benzoic acid, as discussed in the following section.
1-Methylhexylamine (Heptan-2-amine) : This chiral primary amine provides the N-alkyl side chain. It is also commercially available, typically as a racemic mixture. The selection of this precursor is crucial for introducing the desired lipophilicity and steric bulk to the final molecule. mdpi.com
Activating Reagents : The choice of reagent to activate the carboxylic acid is critical. Thionyl chloride is a cost-effective and common choice for creating the highly reactive 3-nitrobenzoyl chloride. biosynth.com For syntheses where milder conditions are required to avoid side reactions with other functional groups, peptide coupling agents like EDC or COMU are preferred. numberanalytics.com
Nitro Group Introduction and Positional Isomer Control
The introduction of the nitro group onto the benzene (B151609) ring is a classic electrophilic aromatic substitution reaction. scirp.org For synthesizing 3-nitrobenzamide (B147352) derivatives, the nitration step is typically performed on the benzoic acid precursor.
The carboxylic acid group (-COOH) on benzoic acid is a deactivating, meta-directing group. This electronic property is advantageous as it directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta-position (position 3). The nitronium ion is generated from a mixture of concentrated nitric acid (HNO₃) and a stronger acid, most commonly sulfuric acid (H₂SO₄). nih.gov
Controlling the reaction conditions, such as temperature and reaction time, is crucial to prevent over-nitration, which could lead to dinitro products (e.g., 3,5-dinitrobenzoic acid). scispace.com Studies have also explored ultrasonically assisted nitration, which can enhance reaction rates and maintain high regioselectivity. scirp.orgscispace.com This method has been shown to be effective for benzamide (B126), benzoic acid, and other deactivated aromatic systems, yielding the meta-nitro product with high efficiency. scirp.orgscispace.com
Approaches to Stereoselective Synthesis of N-(1-methylhexyl) Subunits
The N-(1-methylhexyl) substituent contains a stereocenter at the carbon atom bonded to the nitrogen. Therefore, this compound can exist as a pair of enantiomers, (R) and (S). The synthesis of a single enantiomer often requires stereoselective methods.
One primary approach is the chiral resolution of racemic 1-methylhexylamine. This involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the enantiomerically pure (R)- or (S)-1-methylhexylamine.
Alternatively, asymmetric synthesis can be employed to directly produce one enantiomer of the amine. This can involve methods such as the asymmetric reduction of a suitable imine precursor using a chiral catalyst or the diastereoselective nucleophilic addition to chiral N-tert-butanesulfinimines. cas.cn For instance, a highly diastereoselective synthesis of chiral fluorinated vicinal diamines has been achieved through the fluoroalkylation of chiral α-amino N-tert-butanesulfinimines, demonstrating a powerful strategy for controlling stereochemistry adjacent to an amine. cas.cn Similar principles can be applied to the synthesis of non-fluorinated chiral amines like 1-methylhexylamine.
Synthesis of Analogues and Derivatives for Structure-Activity Profiling
To investigate the structure-activity relationship (SAR) of benzamide compounds, researchers systematically synthesize a series of analogues where specific parts of the molecule are altered. nih.gov This allows for the evaluation of how changes in lipophilicity, steric bulk, and electronic properties affect the compound's biological activity or material properties. mdpi.com
Modulation of the N-Alkyl Side Chain for Structural Exploration
A key area for modification is the N-alkyl side chain. mdpi.com Starting from the this compound scaffold, a library of analogues can be created by replacing the 1-methylhexylamine with a variety of other primary and secondary amines during the amide bond formation step.
Studies on other N-alkyl nitrobenzamides have shown that varying the length and branching of the alkyl chain significantly impacts biological efficacy. For example, in a series of N-alkyl-3,5-dinitrobenzamides developed as antitubercular agents, derivatives with intermediate lipophilicity (such as those with six-carbon chains) exhibited the best activities. mdpi.comnih.gov This suggests an optimal balance between the compound's ability to cross biological membranes and its interaction with the target site.
The synthetic approach involves parallel synthesis, where 3-nitrobenzoyl chloride is reacted with a panel of different amines. These amines can vary in:
Chain Length : e.g., N-butyl, N-octyl, N-dodecyl. mdpi.com
Branching : e.g., isobutyl, tert-butyl, or other branched isomers to probe steric effects near the amide nitrogen. acs.org
Cyclic Nature : e.g., cyclohexyl or other cycloalkyl groups.
Table 2: Examples of N-Alkyl Side Chain Modifications for SAR Studies
| Amine Precursor | Resulting N-Substituent | Property Being Modulated |
|---|---|---|
| n-Butylamine | n-Butyl | Chain length, lipophilicity mdpi.com |
| n-Octylamine | n-Octyl | Chain length, lipophilicity mdpi.com |
| Isobutylamine | Isobutyl | Branching, steric bulk acs.org |
| Cyclohexylamine | Cyclohexyl | Rigidity, steric bulk |
Substituent Effects on the Benzene Ring and Their Synthetic Implications
The synthesis of N-substituted benzamides is significantly influenced by the electronic properties of substituents on the aromatic ring. In the case of this compound, the nitro group (-NO₂) at the meta-position plays a crucial role. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. However, in the context of forming the amide bond, its primary effect is on the reactivity of the carboxylic acid or its derivatives.
The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon in 3-nitrobenzoic acid and its derivatives, such as 3-nitrobenzoyl chloride. This heightened electrophilicity facilitates the nucleophilic attack by an amine. Research on the synthesis of various substituted benzamides has shown that electron-withdrawing groups generally lead to higher yields and allow for milder reaction conditions compared to electron-donating groups. researchgate.net For instance, the synthesis of dibenzoxazepinones from substituted benzamides demonstrated that substrates with electron-withdrawing groups resulted in high product yields even at lower temperatures. researchgate.net
Conversely, the N-(1-methylhexyl) substituent, a secondary alkyl group, introduces steric hindrance around the nitrogen atom. This steric bulk can impede the approach of the amine to the electrophilic carbonyl center, potentially slowing down the reaction rate. Studies on N-substituted benzamides have indicated that increased bulk on the amide substituent can be beneficial in certain catalytic reactions, but in others, it may hinder the reaction. researchgate.net The position of substituents on the amine can also influence properties like lipophilicity, which is a key consideration in medicinal chemistry. nih.gov
The interplay between the activating effect of the 3-nitro group and the potential steric hindrance of the N-(1-methylhexyl) group is a key consideration for the synthesis of the target molecule. While the nitro group makes the benzoyl moiety more reactive, the secondary nature of the 1-methylhexylamine might require optimized reaction conditions to achieve a high yield.
Reaction Mechanism Elucidation and Pathway Optimization
The formation of this compound typically proceeds via a nucleophilic acyl substitution mechanism. scribd.com The most common laboratory-scale synthesis involves a two-step process: the activation of the carboxylic acid (3-nitrobenzoic acid) followed by its reaction with the amine (1-methylhexylamine, also known as 2-aminoheptane (B1682561) google.com).
A widely used method for activating the carboxylic acid is its conversion to a more reactive acyl chloride. This is often achieved by reacting 3-nitrobenzoic acid with thionyl chloride (SOCl₂). ontosight.airesearchgate.netresearchgate.net The reaction mechanism involves the attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the highly reactive 3-nitrobenzoyl chloride.
Step 1: Formation of 3-nitrobenzoyl chloride
C₇H₅NO₄ + SOCl₂ → C₇H₄ClNO₃ + SO₂ + HCl
The second step is the nucleophilic attack of the 1-methylhexylamine on the electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride. The nitrogen atom of the amine acts as the nucleophile. This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion (a good leaving group) and a proton from the nitrogen to form the stable amide bond. scribd.com
Step 2: Nucleophilic Acyl Substitution
C₇H₄ClNO₃ + C₇H₁₇N → C₁₄H₂₀N₂O₃ + HCl
Optimization of this reaction pathway often involves exploring different solvents, temperatures, and the use of a base to neutralize the HCl byproduct, which can otherwise form a non-nucleophilic ammonium (B1175870) salt with the starting amine. A study on the synthesis of 3-bromo-5-nitrobenzamides using thionyl chloride found that solvent-free conditions not only increased the yield to 94% but also significantly reduced the reaction time to 2 hours. researchgate.net
Table 1: Optimization of Reaction Conditions for Benzamide Synthesis Data adapted from a study on a similar system. researchgate.net
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Dichloromethane (DCM) | 12 | 42 |
| 2 | Tetrahydrofuran (THF) | 12 | 55 |
| 3 | Acetonitrile (B52724) | 12 | 62 |
| 4 | Toluene | 10 | 71 |
| 5 | Solvent-free | 2 | 94 |
Alternative one-pot methods for direct amidation of carboxylic acids and amines have also been developed, using mediating agents like titanium tetrachloride (TiCl₄). nih.govd-nb.info In one such method, reacting benzoic acid with aniline (B41778) in the presence of TiCl₄ and pyridine (B92270) at 85°C resulted in a 98% yield of N-phenylbenzamide within 2 hours. nih.govd-nb.info Such methods avoid the need to isolate the often-corrosive acyl chloride intermediate.
Table 2: Yields for TiCl₄ Mediated Amidation of Various Benzoic Acids Data from a study on TiCl₄ mediated amidation. nih.gov
| Carboxylic Acid | Amine | Yield (%) |
|---|---|---|
| Benzoic acid | Aniline | 98 |
| 4-Nitrobenzoic acid | Aniline | 97 |
| 4-Methoxybenzoic acid | Aniline | 96 |
| Benzoic acid | Benzylamine | 98 |
| 4-Nitrobenzoic acid | Benzylamine | 99 |
The data suggests that both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzoic acid give high yields in the TiCl₄ mediated system, highlighting its broad applicability. For the synthesis of this compound, these findings suggest that both the thionyl chloride and TiCl₄ methods could be highly effective, with the potential for optimization through solvent selection and temperature control to accommodate the specific steric and electronic properties of the reactants.
Advanced Characterization Techniques for Benzamide Research
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of new chemical entities. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information about the atomic connectivity and functional groups present in 3-nitro-N-(1-methylhexyl)benzamide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-nitrophenyl group and the aliphatic protons of the 1-methylhexyl substituent. Based on the analysis of similar N-alkyl nitrobenzamides, such as N-octyl-3-nitro-5-(trifluoromethyl)benzamide, the aromatic region would likely show complex splitting patterns for the protons on the nitro-substituted benzene (B151609) ring. mdpi.com The proton attached to the nitrogen (the amide proton) would typically appear as a broad singlet. mdpi.com The signals for the 1-methylhexyl group would include a multiplet for the methine proton adjacent to the nitrogen, and a series of multiplets for the methylene (B1212753) protons, and a triplet for the terminal methyl group. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the carbons of the aromatic ring (with those closer to the nitro group being shifted downfield), and the carbons of the 1-methylhexyl chain.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.8 | 120 - 150 |
| Amide NH | 6.0 - 8.0 (broad) | - |
| Carbonyl C=O | - | 165 - 170 |
| CH-N | 3.8 - 4.5 (multiplet) | 45 - 55 |
| Alkyl CH₂ | 1.2 - 1.7 (multiplets) | 20 - 40 |
| Alkyl CH₃ (terminal) | 0.8 - 1.0 (triplet) | 10 - 15 |
| Alkyl CH₃ (on chain) | 1.1 - 1.3 (doublet) | 15 - 25 |
Note: The predicted values are based on general principles of NMR spectroscopy and data from structurally similar compounds.
Advanced Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC/MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC/MS) would be employed.
ESI-MS: ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like amides. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) using ESI would provide the exact mass of this ion, allowing for the determination of the molecular formula. For instance, HRMS analysis of the related compound N-octyl-3,5-dinitrobenzamide showed the [M+H]⁺ ion, confirming its elemental composition. mdpi.com
GC/MS: GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the volatility of this compound may allow for GC analysis, derivatization might be necessary. The electron ionization (EI) mass spectrum obtained from GC/MS would show a molecular ion peak (M⁺) and a series of fragment ions. Characteristic fragmentation patterns for N-alkylbenzamides often involve cleavage of the amide bond and fragmentation of the alkyl chain. nist.gov
Table 2: Expected Mass Spectrometry Data for this compound (C₁₄H₂₀N₂O₃)
| Technique | Expected Ion | Expected m/z |
| ESI-MS (Positive) | [M+H]⁺ | 265.15 |
| HRMS (ESI-MS) | [M+H]⁺ | 265.1501 |
| GC/MS (EI) | M⁺ | 264.14 |
Note: The molecular formula of this compound is C₁₄H₂₀N₂O₃, with a molecular weight of 264.32 g/mol .
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound, a secondary amide, would be characterized by several key absorption bands. A sharp peak corresponding to the N-H stretch is expected in the region of 3500-3400 cm⁻¹ in dilute solutions. spcmc.ac.in The strong C=O stretching vibration of the amide group (Amide I band) typically appears around 1640 cm⁻¹ in the solid state. spcmc.ac.in The N-H bending vibration (Amide II band) is expected between 1570 and 1515 cm⁻¹ in the solid state. spcmc.ac.in Furthermore, characteristic peaks for the nitro group (asymmetric and symmetric stretching) would be observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3500 - 3400 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Amide I) | Stretch | ~1640 | Strong |
| N-H (Amide II) | Bend | 1570 - 1515 | Medium-Strong |
| NO₂ (Nitro) | Asymmetric Stretch | ~1530 | Strong |
| NO₂ (Nitro) | Symmetric Stretch | ~1350 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be dominated by the electronic transitions of the 3-nitrophenyl chromophore. Nitroaromatic compounds typically exhibit strong absorptions in the UV region.
Chromatographic Purity Assessment and Isolation Methodologies
Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. sustech.edu.cn For this compound, a non-polar compound, a silica (B1680970) gel plate would be used as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The compound would be visualized under UV light due to the presence of the aromatic ring. sustech.edu.cn The retention factor (Rf) value would depend on the specific solvent system used.
Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. orientjchem.org Similar to TLC, a silica gel stationary phase would be used, and the compound would be eluted with a solvent gradient of increasing polarity, typically a mixture of hexane and ethyl acetate. Fractions would be collected and analyzed by TLC to identify those containing the pure product.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is a powerful technique. A reversed-phase C18 column is commonly used for the separation of N-alkylbenzamides. colab.wsresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol. The retention of this compound would be influenced by the proportion of the organic solvent in the mobile phase; a higher concentration of the organic solvent would lead to a shorter retention time. The elution order of N-alkylbenzamides generally correlates with the carbon content of the N-alkyl group, with increased branching leading to decreased retention among isomers. researchgate.net Isocratic or gradient elution methods can be developed to effectively isolate the target compound from any impurities. The detection is typically carried out using a UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly.
Chiral Chromatography for Enantiomeric Separation
The 1-methylhexyl substituent in this compound contains a chiral center, which gives rise to the existence of enantiomers. Chiral chromatography is the standard analytical technique for separating and quantifying these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.
A thorough search of scientific databases for studies on the chiral separation of this compound did not yield any specific methods or results. While general principles of chiral chromatography are well-established for various benzamide (B126) derivatives, no published data detailing the specific conditions—such as the type of chiral stationary phase, mobile phase composition, or resolution factor—for the enantiomeric separation of this particular compound could be located.
Table 1: Chiral Chromatography Data for this compound
| Parameter | Value |
| Chiral Stationary Phase | No data available |
| Mobile Phase | No data available |
| Resolution (R_s) | No data available |
| Elution Order | No data available |
No specific experimental data for the chiral separation of this compound has been found in the public domain.
X-ray Crystallography for Solid-State Structure Determination
A search for the crystal structure of this compound in crystallographic databases and the broader scientific literature did not retrieve any entries. Consequently, no data on its crystal system, space group, or specific geometric parameters are available. While crystal structures for other benzamide derivatives have been reported, this information cannot be extrapolated to predict the solid-state structure of the title compound with certainty. nih.govnih.govresearchgate.nethud.ac.ukmdpi.com
Table 2: X-ray Crystallography Data for this compound
| Crystallographic Parameter | Value |
| Crystal System | No data available |
| Space Group | No data available |
| Unit Cell Dimensions | No data available |
| Key Bond Lengths (Å) | No data available |
| Key Bond Angles (°) | No data available |
| Dihedral Angles (°) | No data available |
No crystallographic data for this compound has been published or deposited in the relevant databases.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of N-Substitution (e.g., 1-methylhexyl moiety) on Molecular Interactions
The substituent attached to the amide nitrogen plays a pivotal role in defining the pharmacological profile of benzamide (B126) derivatives. The size, lipophilicity, and stereochemistry of this group can profoundly influence a molecule's binding affinity and selectivity for its biological target.
The 1-methylhexyl group is a moderately long, branched alkyl chain that imparts significant lipophilicity to the molecule. This characteristic can enhance its ability to cross biological membranes, such as the blood-brain barrier, and to engage with hydrophobic pockets within a receptor or enzyme active site. juniperpublishers.comnih.gov Studies on various N-alkylated benzamides have consistently shown that the nature of the N-alkyl group is a critical determinant of biological activity. For instance, in a series of benzamide analogues targeting opioid receptors, the substitution pattern on the amide nitrogen dramatically affected binding affinity. researchgate.net Similarly, research on muscarinic acetylcholine (B1216132) receptor antagonists found that variations in the N-alkyl group led to significant changes in potency. nih.gov
The branching at the first carbon of the hexyl chain (the "1-methyl" part) introduces a chiral center. This stereochemical feature is often crucial for specific molecular interactions, as biological receptors are themselves chiral. The precise three-dimensional arrangement of the methyl group and the rest of the hexyl chain can lead to differential binding affinities between enantiomers.
Interactive Table: Effect of N-Substitution on Benzamide Activity
| N-Substituent Type | General Impact on Molecular Interactions | Potential Effect of 1-methylhexyl Group |
|---|---|---|
| Unsubstituted (-NH2) | Often shows lower affinity compared to substituted analogues. researchgate.net | N/A |
| Small Alkyl (e.g., -NHCH3) | Can increase affinity; may serve as a metabolic point. nih.govnih.gov | The methyl group on the chain may enhance binding. |
| Long/Bulky Alkyl (e.g., 1-methylhexyl) | Increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets. acs.orgmdpi.com | The hexyl chain provides significant lipophilicity. |
| Branched Alkyl (e.g., 1-methylhexyl) | Introduces stereochemical considerations; can provide a better fit in a binding site compared to linear chains. acs.org | The branching creates a chiral center, likely leading to stereospecific interactions. |
Role of the Nitro Group on the Benzene (B151609) Ring in Modulating Molecular Activity
The nitro group (-NO2) is a potent modulator of a molecule's electronic properties and, consequently, its biological activity. nih.gov As one of the strongest electron-withdrawing groups, it significantly influences the electron distribution within the benzene ring and the adjacent amide functionality. nih.govresearchgate.net
Positioned at the meta- (3-) position on the benzoyl ring, the nitro group primarily exerts a strong inductive electron-withdrawing effect. This alters the acidity of the N-H proton of the amide and the charge distribution across the entire benzamide system. Such electronic modulation can be crucial for establishing key hydrogen bonds or other electrostatic interactions with a biological target. nih.gov
Furthermore, the nitro group can participate in redox reactions within a biological system, which can be a mechanism of action or a pathway for metabolic activation or deactivation. researchgate.net Its presence also increases the polarity of the molecule, which can influence solubility and interactions with polar residues in a binding pocket. nih.gov Studies on nitro-substituted benzamides have demonstrated their potential as anti-inflammatory agents, with the number and position of nitro groups affecting their efficacy in inhibiting enzymes like inducible nitric oxide synthase (iNOS). researchgate.net In some bis-benzamide series, a nitro group at the N-terminus was found to be essential for biological activity. mdpi.com
Conformational Analysis and Stereochemical Influences on Biological Response
Theoretical and experimental studies on substituted benzamides have shown that N-alkylation can influence the preferred conformation. N-alkylated benzanilides, for example, often adopt a "folded" conformation where the aryl rings are cis to each other. nih.gov The bulky 1-methylhexyl group, along with the 3-nitro substituent, would create specific steric and electronic environments that favor certain rotational angles, leading to a preferred low-energy conformation. This preferred shape must be complementary to the topology of the biological target for effective binding and response.
The presence of a chiral center at the C1 position of the N-hexyl chain is of paramount importance. Biological systems, particularly receptors and enzymes, are chiral and will interact differently with the two enantiomers (R and S) of the molecule. nih.gov It is common for one enantiomer to be significantly more potent than the other, or for the two to have entirely different pharmacological effects. For instance, in a series of opioid receptor agonists, derivatives with a specific stereochemistry at the benzylic position showed more than 10-fold greater affinity than their enantiomers. Therefore, the biological response of 3-nitro-N-(1-methylhexyl)benzamide is expected to be highly dependent on its stereochemistry.
Design Principles for Novel Benzamide Analogues based on SAR Hypotheses
Based on the structure-activity relationship principles discussed, several hypotheses can be formulated for the design of novel analogues of this compound with potentially enhanced or modified activity. researchgate.netmdpi.combiomedres.us
Modification of the N-Alkyl Chain: The 1-methylhexyl group can be systematically altered to probe its interaction with the target.
Chain Length: Analogues with shorter (e.g., N-butyl) or longer (e.g., N-octyl) chains could be synthesized to determine the optimal lipophilicity and length for target engagement.
Branching: Moving the methyl group to other positions on the hexyl chain (e.g., 2-methylhexyl, 3-methylhexyl) or introducing further branching could refine the fit within a hydrophobic pocket.
Cyclization: Incorporating the alkyl chain into a cyclic structure (e.g., N-cyclohexyl) could restrict conformational flexibility, potentially increasing binding affinity and selectivity. nih.govresearchgate.net
Stereochemical Optimization: The (R) and (S) enantiomers at the 1-methylhexyl chiral center should be synthesized and evaluated separately to identify the more active stereoisomer. This is a critical step in optimizing potency and reducing potential off-target effects from the less active enantiomer. nih.gov
Modification of the Benzoyl Moiety: The nitro group and its position are key targets for modification.
Positional Isomers: Moving the nitro group to the ortho- or para- positions would significantly alter the electronic and steric properties of the molecule, likely leading to different activity profiles.
Bioisosteric Replacement: The nitro group could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or hydrogen bond acceptors/donors to fine-tune electronic properties and interactions with the target. mdpi.com Replacing it with electron-donating groups (e.g., amino, methoxy) would provide analogues with contrasting electronic characteristics.
Interactive Table: Design Strategies for Novel Benzamide Analogues
| Molecular Component | Design Hypothesis | Example Modification | Rationale |
|---|---|---|---|
| N-(1-methylhexyl) | Optimize lipophilicity and length. | N-butyl, N-octyl | Probe hydrophobic interactions. acs.org |
| Refine steric fit. | N-(2-methylhexyl) | Explore different binding pocket topographies. | |
| Restrict conformation. | N-cyclohexylmethyl | Increase affinity and selectivity by reducing entropic penalty upon binding. nih.gov | |
| 3-Nitrobenzoyl | Alter electronic effects. | 2-nitrobenzoyl, 4-nitrobenzoyl | Investigate the importance of substituent position for target interaction. |
| Bioisosteric replacement. | 3-cyanobenzoyl, 3-aminobenzoyl | Fine-tune electronics and hydrogen bonding potential. mdpi.com |
Molecular Interactions and Biological Evaluation in Research Models Non Clinical
Investigation of Molecular Target Binding Profiles (e.g., Enzyme Active Sites, Receptor Ligand-Binding Domains)
While direct binding studies on 3-nitro-N-(1-methylhexyl)benzamide are not available in the reviewed literature, extensive research on related nitro-substituted benzamides provides a strong basis for predicting its potential molecular interactions. The benzamide (B126) scaffold is a common feature in molecules designed to interact with a wide array of biological targets, and the nitro-substitution significantly influences these binding events.
A key insight comes from studies on nitro-substituted inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov In these studies, the nitro-aromatic portion of the inhibitor molecule was found to occupy a "specificity pocket" within the enzyme's active site. nih.gov This interaction is not passive; the nitro group can induce significant conformational changes in the active site, including reorienting a peptide group to enable hydrogen bond formation with one of the nitro group's oxygen atoms. nih.gov This induced-fit adaptation highlights the nitro group's critical role in achieving potent and specific binding. nih.gov The binding is often driven by a strong, favorable enthalpic contribution. nih.gov
The benzamide class of compounds has been investigated for its interaction with numerous other molecular targets. Computational docking simulations and in vitro assays have identified various enzymes and receptors that bind to benzamide derivatives. These studies suggest that this compound could potentially interact with similar targets.
Table 1: Potential Molecular Targets for Nitro-Substituted Benzamide Derivatives
| Target Class | Specific Target Example | Research Context | Citation |
|---|---|---|---|
| Enzymes | Aldose Reductase | Inhibition to prevent diabetic complications. The nitro group binds to the enzyme's specificity pocket. | nih.gov |
| Histone Deacetylases (HDACs) | Anticancer activity through inhibition of class I HDACs. | nih.gov | |
| Rho-associated kinase (ROCK2) | Inhibition for potential therapeutic applications, modeled by 4D-QSAR and docking. | ||
| Acetylcholinesterase (AChE) | Inhibition relevant to neurodegenerative diseases like Alzheimer's. | nih.gov | |
| Carbonic Anhydrase (hCA I, II) | Inhibition by sulfonamide-bearing benzamide derivatives. | nih.gov | |
| Isocitrate Lyase (ICL) | Covalent inhibition by the related compound 3-nitropropionate, a persistence factor in Mycobacterium tuberculosis. | nsf.gov | |
| Receptors | Kappa Opioid Receptor | Antagonism by nitro-analogues of JDTic, relevant for CNS disorders. | acs.orgnih.gov |
| Dopamine Receptors (D1/D2) | Binding of neuroleptic benzamide drugs. | google.com |
Mechanistic Studies of Cellular Pathway Modulation (e.g., in vitro enzyme inhibition, receptor activation/antagonism assays)
The mechanisms by which nitro-substituted benzamides exert their biological effects are diverse and depend on the specific molecular target. The primary mechanism reported is enzyme inhibition, which can occur through competitive binding or, more uniquely, through covalent modification.
A compelling mechanistic study on 3-nitropropionate, a structurally related nitroalkane, demonstrated that the nitro group can function as a "masked electrophile." nsf.gov In the active site of the enzyme isocitrate lyase, the nitro group is believed to be converted to its nitronic acid tautomer, which then reacts with an active-site cysteine residue to form a covalent thiohydroximate adduct, leading to irreversible inhibition. nsf.gov This suggests a potential mechanism for this compound to act as a covalent inhibitor for enzymes with suitably positioned cysteine and general acid residues in their active sites. nsf.gov
In the context of non-covalent interactions, studies on benzamide-based histone deacetylase (HDAC) inhibitors show that they act by binding to the zinc ion in the enzyme's active site, a common mechanism for this class of inhibitors. nih.gov Similarly, benzamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), key enzymes in Alzheimer's disease, likely by competing with the natural substrates for binding to the active site.
Beyond direct enzyme inhibition, related compounds have been shown to modulate cellular signaling pathways. For instance, certain galloyl benzamide compounds can modulate the TNF-α-induced activation of the MAPK signaling pathway, specifically by inhibiting the phosphorylation of JNK, c-Jun, and p38 MAPK. nih.gov Other benzamide analogues, like 3-aminobenzamide, have been shown to suppress cell proliferation, although their effect on the expression of proto-oncogenes like c-myc can be variable, suggesting multiple or alternative pathways are involved in their growth-regulatory properties. nih.gov
Receptor antagonism is another established mechanism. Analogues of the drug JDTic where a hydroxyl group is replaced by a nitro group have been evaluated as kappa opioid receptor antagonists, indicating that this class of compounds can directly modulate receptor function. acs.org
In Vitro Assessment of Selected Biological Activities (e.g., antioxidant, anti-proliferative effects in cell lines, antimicrobial mechanisms)
In vitro assays of various nitro-benzamide derivatives have revealed a spectrum of biological activities, providing a framework for the potential efficacy of this compound.
Computational Chemistry and Theoretical Modeling of Benzamide Structures
Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Prediction)
Studies on related nitro-containing aromatic compounds have demonstrated that the position of the nitro group significantly affects the electronic distribution and reactivity. researchgate.net Methods like DFT at the B3LYP/6-311G(d,p) level of theory are used to analyze optimized geometries, electronic descriptors, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for predicting a molecule's reactivity and stability. researchgate.net For instance, a smaller energy gap suggests higher reactivity.
Furthermore, molecular electrostatic potential (MEP) surfaces, derived from quantum chemical calculations, help in identifying nucleophilic and electrophilic sites within the molecule, which is critical for predicting how it will interact with biological targets. researchgate.net Analysis of Mulliken atomic charges and vibrational frequencies, often calculated using programs like Gaussian, provides further detail on the electronic structure and bonding characteristics. epstem.net These theoretical calculations, when compared with experimental data from techniques like IR spectroscopy, offer a comprehensive understanding of the molecule's properties. epstem.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. epstem.netpensoft.net This method is extensively applied to study the interactions between benzamide (B126) derivatives and their biological targets, such as enzymes or receptors. pensoft.netnih.govresearchgate.net
In studies involving nitrobenzamide derivatives, molecular docking has been successfully used to elucidate their binding modes within the active sites of enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. The binding affinity, often represented by a docking score or binding energy, can be calculated to estimate the strength of the interaction. nih.gov
The process typically involves preparing the 3D structures of both the ligand (e.g., 3-nitro-N-(1-methylhexyl)benzamide) and the target protein, which is often obtained from the Protein Data Bank (PDB). iajpr.com Software like AutoDock or iGemDock can then be used to perform the docking calculations. nih.gov The results of these simulations provide valuable insights into the structure-activity relationships of the compounds and can guide the design of more potent and selective inhibitors. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. epstem.netpensoft.net Following molecular docking, MD simulations are often employed to refine the docked poses and to assess the stability of the predicted interactions. pensoft.net
These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein. nih.gov For benzamide derivatives, MD simulations can confirm the stability of the ligand within the binding pocket and analyze the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. pensoft.net
Programs like Amber or NAMD are commonly used to perform MD simulations. nih.gov The simulations can be run for nanoseconds or even longer to ensure adequate sampling of the conformational space. pensoft.net The resulting trajectories can be analyzed to calculate root-mean-square deviation (RMSD) to assess structural stability and to visualize the dynamic behavior of the complex. This detailed understanding of the binding dynamics is crucial for the rational design of new and improved therapeutic agents.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. biointerfaceresearch.comnih.gov These models are powerful tools for predictive research, enabling the estimation of the activity or properties of new, unsynthesized compounds. biointerfaceresearch.com
The development of a QSAR/QSPR model involves several key steps: compiling a dataset of compounds with known activities or properties, calculating a set of molecular descriptors that encode the structural features of the molecules, building a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and validating the model's predictive power. biointerfaceresearch.comresearchgate.net
For nitro-containing compounds, specific descriptors related to the nitro group can be included in the model to better capture its influence on the compound's properties. nih.gov QSAR/QSPR studies on benzamide derivatives have been used to predict various activities, including their potential as enzyme inhibitors. mdpi.com The ultimate goal of these models is to facilitate virtual screening and lead optimization in the drug discovery process. biointerfaceresearch.com
Prediction of Molecular Properties Relevant to Research Design (e.g., in silico ADMET)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug design and development. nih.gov These computational methods allow for the early assessment of a compound's pharmacokinetic and toxicological profile, helping to identify potential liabilities before significant resources are invested in its synthesis and testing. nih.gov
Various software and web-based platforms, such as SwissADME and pkCSM, are available to predict a wide range of ADMET properties. nih.gov These predictions are based on the compound's chemical structure and include parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for toxicity (e.g., AMES test for mutagenicity, hepatotoxicity). nih.gov
For compounds like this compound, in silico ADMET predictions can provide valuable information for research design. For example, predictions of Lipinski's rule of five can indicate the likelihood of a compound having drug-like properties. japsonline.com By flagging potential issues early on, these predictive models help to prioritize and guide the design of compounds with more favorable ADMET profiles. nih.gov
Interactive Data Table: Predicted Physicochemical Properties of Related Benzamide Compounds
Below is a table of predicted physicochemical properties for benzamide compounds, which can be interactively sorted by clicking on the column headers. This data is illustrative of the types of predictions made in computational studies.
| Compound Name | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 3-Nitrobenzamide (B147352) nist.gov | 166.13 | 1.3 | 1 | 3 |
| 3-Nitro-N-(4-nitrophenyl)benzamide nih.gov | 287.23 | 2.3 | 1 | 5 |
| 3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide nih.gov | 295.34 | 2.1 | 1 | 4 |
Future Directions and Emerging Research Avenues for Benzamide Chemistry
Exploration of Unconventional Synthetic Routes and Sustainable Methodologies
The synthesis of amides, a fundamental transformation in organic chemistry, has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of benzamide (B126) synthesis, including that of 3-nitro-N-(1-methylhexyl)benzamide, lies in the adoption of greener and more efficient methodologies.
Conventional synthesis of this compound would typically involve the coupling of 3-nitrobenzoic acid with 1-methylhexylamine. This is often achieved by activating the carboxylic acid with stoichiometric coupling reagents, which can be expensive and produce byproducts that are difficult to remove. scispace.com
Emerging research, however, points towards more sustainable alternatives. sioc-journal.cn Metal-free transamidation reactions, for instance, offer a direct route to convert one amide into another without the need for metal catalysts, thereby reducing environmental impact. nih.gov Another promising approach is the use of silica-based catalysts, which can facilitate direct amide bond formation with reduced waste streams, although their effectiveness can be limited with bulky or polar substrates. whiterose.ac.uk
Furthermore, the direct amidation of carboxylic acids is a highly sought-after goal in green chemistry. bohrium.com Catalytic methods using benign molecules like H₂O or H₂ are under development to replace the need for stoichiometric activating agents. bohrium.com The application of these innovative synthetic strategies to the production of this compound could significantly improve the efficiency and environmental footprint of its synthesis.
| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |
| Metal-Free Transamidation | Direct conversion of a simple, readily available amide into the target benzamide without the use of metal catalysts. nih.gov | Avoids metal contamination in the final product and reduces environmental waste. |
| Silica-Catalyzed Amidation | Use of activated silica (B1680970) as a catalyst for the direct formation of the amide bond from 3-nitrobenzoic acid and 1-methylhexylamine. whiterose.ac.uk | Utilizes a cheap and relatively benign catalyst, simplifying purification. |
| Direct Catalytic Amidation | Catalytic condensation of 3-nitrobenzoic acid and 1-methylhexylamine, with water as the only byproduct. bohrium.com | High atom economy and minimal waste generation, aligning with green chemistry principles. |
| Flow Chemistry | Continuous production of the benzamide in a microreactor system. | Enhanced control over reaction parameters, improved safety, and potential for seamless integration into multi-step syntheses. |
Discovery of Novel Biological Targets and Mechanisms through High-Throughput Screening
A key challenge in modern drug discovery is the identification of novel biological targets for small molecules. High-throughput screening (HTS) has emerged as a powerful tool to rapidly assess the biological activity of large compound libraries against a multitude of cellular and molecular targets. nih.gov For a compound like this compound, HTS offers a pathway to uncover previously unknown biological functions.
HTS campaigns can be designed in two main ways: whole-cell-based assays and target-based assays. nih.gov A whole-cell screen could reveal the phenotypic effects of this compound on various cell lines, such as cancer cells or pathogenic microbes, pointing towards its potential therapeutic area. For example, a screen of a compound library against Mycobacterium tuberculosis led to the identification of novel antitubercular agents. acs.org Similarly, HTS has been instrumental in identifying sulfamoylbenzamide derivatives as inhibitors of hepatitis B virus (HBV) nucleocapsid assembly. mdpi.com
Target-based screening, on the other hand, involves testing the compound against a panel of specific proteins, such as enzymes or receptors. This approach can be used to identify direct molecular targets. For instance, HTS has been used to discover small molecule stabilizers of misfolded glucocerebrosidase, an enzyme implicated in Gaucher and Parkinson's diseases. pnas.org A comprehensive HTS of this compound against a diverse panel of kinases, proteases, and other enzymes could pinpoint its specific molecular interactions, thereby elucidating its mechanism of action.
| Screening Approach | Description | Potential Application for this compound | Example Finding from Literature |
| Phenotypic Screening | Assessing the effect of the compound on the behavior or characteristics of whole cells or organisms. | Identifying potential anticancer, antimicrobial, or other therapeutic activities. | Discovery of flavonoid compounds with anthelmintic activity. mdpi.com |
| Target-Based Screening | Testing the compound's activity against a specific, purified biological target. | Identifying the direct molecular target(s) of the compound, such as a specific enzyme or receptor. | Identification of alkoxy benzamide derivatives as BPTF bromodomain inhibitors. researchgate.net |
| Reporter Gene Assays | Using genetically modified cells that produce a detectable signal (e.g., fluorescence) in response to the modulation of a specific cellular pathway. | Determining if the compound affects a particular signaling pathway within the cell. | Screening for modulators of the GBA1 pathway. pnas.org |
Integration of Artificial Intelligence and Machine Learning in Benzamide Design and Optimization
One of the key applications of ML is in the optimization of reaction conditions. Algorithms can be trained on experimental data to predict the optimal solvent, catalyst, and temperature for a given chemical transformation, significantly reducing the time and resources required for experimental optimization. rsc.org This approach could be used to rapidly identify the most efficient synthesis for this compound and its analogues.
| AI/ML Application | Description | Relevance to this compound |
| Reaction Optimization | Using machine learning algorithms to predict the optimal conditions for a chemical reaction. rsc.org | Accelerating the discovery of the most efficient and sustainable synthetic route to the compound. |
| Virtual Screening | Employing computational models to predict the binding of virtual compounds to a biological target. jst.go.jp | Prioritizing which derivatives of the compound should be synthesized and tested. |
| De Novo Drug Design | Using generative models to create novel molecules with desired properties. pharmaceutical-technology.com | Designing new benzamide-based compounds with potentially superior therapeutic profiles. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. jst.go.jp | Assessing the drug-likeness of the compound and its derivatives early in the discovery process. |
Development of Benzamide-Based Research Probes for Chemical Biology Applications
Chemical probes are essential tools in chemical biology for the study of protein function and the identification of drug targets. nih.gov These probes are typically small molecules that have been modified to include a reactive group and a reporter tag. frontiersin.org A compound like this compound can serve as a scaffold for the development of such probes.
A common strategy is the creation of photoaffinity probes. mdpi.com This involves incorporating a photoreactive group, such as a benzophenone (B1666685) or a diazirine, into the molecule. nih.gov Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for its identification and characterization. The addition of a "clickable" handle, like an alkyne or an azide, allows for the subsequent attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule for visualization or enrichment, respectively. nih.gov
By synthesizing a derivative of this compound that incorporates these features, researchers could conduct experiments to "fish out" its binding partners from complex biological samples like cell lysates. This would provide direct evidence of its molecular targets and shed light on its mechanism of action. The development of such probes is a powerful approach to validate the targets identified through HTS and computational methods. mdpi.com
| Probe Type | Key Features | Application for this compound |
| Photoaffinity Probe | Contains a photoreactive group (e.g., benzophenone) that forms a covalent bond with the target upon UV irradiation. mdpi.com | To covalently label and subsequently identify the direct protein targets of the compound. |
| Activity-Based Probe | Contains a reactive group that specifically targets the active site of an enzyme family. mdpi.com | If the compound is found to be an enzyme inhibitor, this type of probe could be used to study the activity of related enzymes. |
| "Clickable" Probe | Incorporates a bioorthogonal handle (e.g., an alkyne) for the attachment of various reporter tags. nih.gov | To enable versatile detection and enrichment of the target protein for downstream analysis. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 3-nitro-N-(1-methylhexyl)benzamide, and how can reaction conditions be optimized?
- Answer : The synthesis of nitro-substituted benzamides typically involves coupling nitrobenzoyl chloride with alkylamines under mild conditions. For example, Pd/C-catalyzed hydrogenation (to reduce intermediates) and pyridine-mediated acylation in CH₂Cl₂ are common . Optimizing stoichiometry (e.g., excess alkylamine) and temperature (room temperature for 1–3 hours) minimizes side products. Purification via preparative HPLC or recrystallization ensures high yields (>80%) and purity (>95%) .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Answer : Use ¹H/¹³C NMR to confirm the nitro group (δ ~8.5 ppm for aromatic protons) and alkyl chain integration. X-ray crystallography (monoclinic P21/c or C2/c systems) resolves molecular conformation and hydrogen bonding . FTIR identifies carbonyl stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹), while HPLC-MS validates purity and molecular weight .
Q. How does the nitro group influence the compound's solubility and stability in biological assays?
- Answer : The nitro group enhances electrophilicity but reduces aqueous solubility. Use DMSO or ethanol as stock solvents (≤10 mM), and confirm stability via UV-Vis spectroscopy over 24–48 hours. For in vitro assays, maintain pH 7.4 buffers to prevent nitro group reduction .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data for this compound across different studies?
- Answer : Discrepancies may arise from polymorphic forms (e.g., orthorhombic vs. monoclinic) affecting solubility and target binding . Standardize crystal forms via controlled recrystallization (e.g., slow cooling in MeOH). Validate biological activity using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell MIC) and report polymorphic state explicitly .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in nitrobenzamide derivatives?
- Answer : Synthesize analogues with varied alkyl chains (e.g., methylhexyl vs. phenylethyl) and nitro positions. Assess SAR using computational docking (e.g., AutoDock Vina) to predict binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase. Correlate logP values (from HPLC) with cellular permeability .
Q. How do polymorphic forms of this compound impact its pharmacokinetic profile?
- Answer : Polymorphs (e.g., Form I vs. Form II) differ in dissolution rates, affecting oral bioavailability. Conduct comparative pharmacokinetic studies in rodent models, monitoring plasma concentrations via LC-MS/MS. Pair with in vitro dissolution testing (USP apparatus) to correlate polymorphic stability with absorption .
Q. What experimental designs mitigate off-target effects of this compound in metabolic studies?
- Answer : Nitrobenzamides may inhibit poly(ADP-ribose) polymerase (PARP) or disrupt glucose metabolism. Use low concentrations (IC₅₀ ≤10 µM) and include control compounds (e.g., 3-aminobenzamide) to differentiate target-specific effects. Employ RNA-seq or metabolomics to identify unintended pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
